molecular formula C12H19N3O4 B180411 Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate CAS No. 128293-63-0

Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate

Cat. No. B180411
M. Wt: 269.3 g/mol
InChI Key: VKDFVUFMCCONBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting protected AAILs are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques, including NMR, elemental analysis, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of amino acid ionic liquids (AAILs). These have multiple reactive groups, and care should be taken when using them for organic synthesis . The use of a distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, has been found to enhance amide formation in the Boc-AAILs without the addition of a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, some are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Scientific Research Applications

The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis as an amine protecting group . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses, with reaction times ranging from 2-16 hours depending on the substrate .

  • Synthesis of Diaminocyclohexane Carboxamide Derivatives

    • Field: Medicinal Chemistry
    • Application: Compounds similar to “Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate” can be used for the preparation of six stereoisomers of diaminocyclohexane carboxamide . These are key intermediates for the synthesis of factor Xa inhibitors, which are anticoagulant drugs .
    • Method: The specific synthetic pathway would depend on the exact structure of the desired product, but it would likely involve multiple steps including protection and deprotection of functional groups, as well as various coupling reactions .
    • Results: The synthesis of these intermediates enables the production of a variety of factor Xa inhibitors, which can have different properties and activities .
  • Direct Introduction of the tert-Butoxycarbonyl Group

    • Field: Organic Chemistry
    • Application: Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
    • Method: This method uses flow microreactor systems . The resultant flow process was more efficient and versatile .
    • Results: This method allows for the efficient and direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
  • Synthesis of Diaminocyclohexane Carboxamide Derivatives

    • Field: Medicinal Chemistry
    • Application: Compounds similar to “Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate” can be used for the preparation of six stereoisomers of diaminocyclohexane carboxamide . These are key intermediates for the synthesis of factor Xa inhibitors, which are anticoagulant drugs .
    • Method: The specific synthetic pathway would depend on the exact structure of the desired product, but it would likely involve multiple steps including protection and deprotection of functional groups, as well as various coupling reactions .
    • Results: The synthesis of these intermediates enables the production of a variety of factor Xa inhibitors, which can have different properties and activities .
  • Direct Introduction of the tert-Butoxycarbonyl Group

    • Field: Organic Chemistry
    • Application: Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
    • Method: This method uses flow microreactor systems . The resultant flow process was more efficient and versatile .
    • Results: This method allows for the efficient and direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Safety And Hazards

The safety and hazards associated with similar compounds can vary. For example, skin contact with some compounds should be immediately washed with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

The future directions for research into similar compounds could involve expanding the applicability of AAILs. This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These could then be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

properties

IUPAC Name

ethyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-6-18-10(16)9-13-8(7-15(9)5)14-11(17)19-12(2,3)4/h7H,6H2,1-5H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDFVUFMCCONBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN1C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560885
Record name Ethyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate

CAS RN

128293-63-0
Record name Ethyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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